molecular formula C12H14N4S B1291062 3-Piperazin-1-yl-6-(2-thienyl)pyridazine CAS No. 1105195-40-1

3-Piperazin-1-yl-6-(2-thienyl)pyridazine

Cat. No. B1291062
CAS RN: 1105195-40-1
M. Wt: 246.33 g/mol
InChI Key: QBYMHNQZJWLMQY-UHFFFAOYSA-N
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Description

3-Piperazin-1-yl-6-(2-thienyl)pyridazine is a chemical compound with the CAS Number: 1105195-40-1. It has a molecular weight of 246.34 and its IUPAC name is 3-(1-piperazinyl)-6-(2-thienyl)pyridazine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 . This indicates the molecular structure of the compound.

More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found .

Safety and Hazards

Specific safety and hazard information for 3-Piperazin-1-yl-6-(2-thienyl)pyridazine is not available in the sources I found. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-piperazin-1-yl-6-thiophen-2-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c1-2-11(17-9-1)10-3-4-12(15-14-10)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYMHNQZJWLMQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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